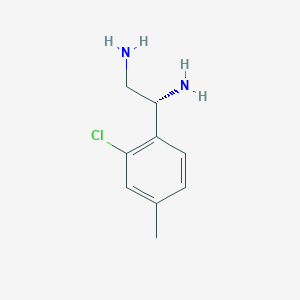
(1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a chloro-substituted aromatic ring and a diamine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting amine is then subjected to chiral resolution to obtain the (1R)-enantiomer.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding imines or oximes.
Reduction: Reduction of the aromatic ring or the chloro substituent can be achieved using hydrogenation or other reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium amide (NaNH2) or sodium thiolate (NaSR).
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of dechlorinated or hydrogenated products.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The diamine functional group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The chloro-substituted aromatic ring may also play a role in binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine: The enantiomer of the compound, differing in its optical activity.
1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine: The racemic mixture containing both (1R) and (1S) enantiomers.
1-(2-Chloro-4-methylphenyl)ethane-1-amine: A related compound with a single amine group instead of a diamine.
Uniqueness: The (1R)-enantiomer is unique due to its specific chiral configuration, which can result in different biological activity and interactions compared to its (1S)-enantiomer or the racemic mixture. This specificity can be crucial in pharmaceutical applications where enantiomeric purity is often required for efficacy and safety.
Eigenschaften
Molekularformel |
C9H13ClN2 |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
(1R)-1-(2-chloro-4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
AKKQTIGOCNPSES-VIFPVBQESA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)[C@H](CN)N)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(CN)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



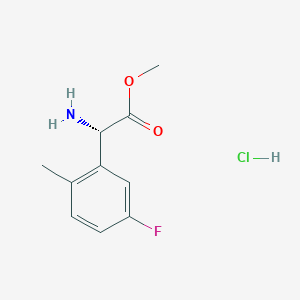
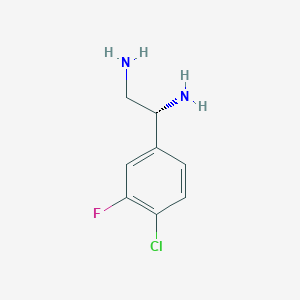
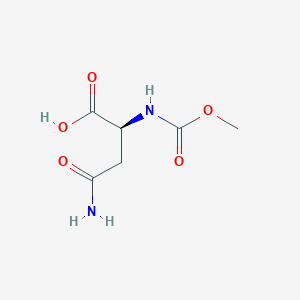
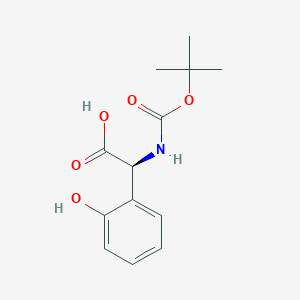
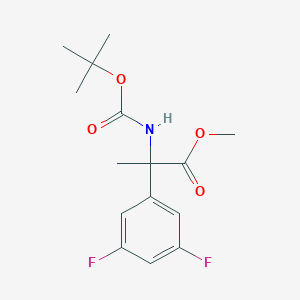
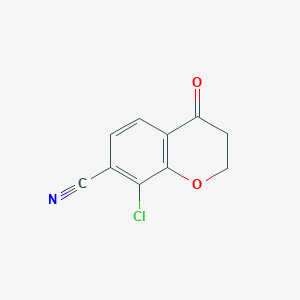
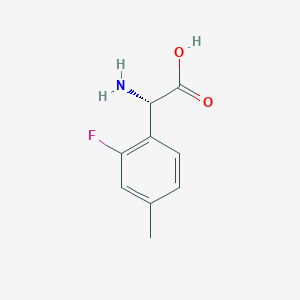

![(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13045434.png)
![5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13045459.png)
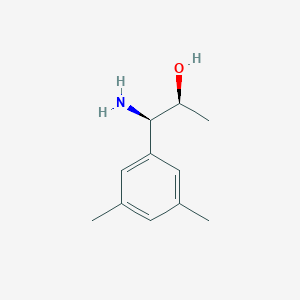
![(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL](/img/structure/B13045467.png)

